1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole
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Overview
Description
1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound is notable for its unique structure, which includes an ethoxy group, a propylsulfanyl group, and a phosphorothioyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper for cycloaddition reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates can yield a wide variety of pyrazoles .
Scientific Research Applications
1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-{[Ethoxy(methylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole
- 1-{[Ethoxy(ethylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole
- 1-{[Ethoxy(butylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole
Uniqueness
1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylsulfanyl group, in particular, may influence its reactivity and interactions with other molecules .
Properties
CAS No. |
88064-19-1 |
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Molecular Formula |
C8H15N2O2PS2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
ethoxy-propylsulfanyl-pyrazol-1-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H15N2O2PS2/c1-3-8-15-13(14,11-4-2)12-10-7-5-6-9-10/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
GTYRTGFJDKNINC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(OCC)ON1C=CC=N1 |
Origin of Product |
United States |
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